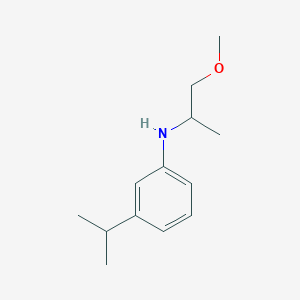

N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-3-propan-2-ylaniline |

InChI |

InChI=1S/C13H21NO/c1-10(2)12-6-5-7-13(8-12)14-11(3)9-15-4/h5-8,10-11,14H,9H2,1-4H3 |

InChI Key |

QAJJAZSIVFFRFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

a. Step 1: Formation of Amino Alcohol Intermediate

The synthesis begins with the nucleophilic ring-opening of (R)-epichlorohydrin by 3-(propan-2-yl)aniline (3-isopropylaniline) in methanol.

- Conditions :

- Product : (R)-1-((3-(propan-2-yl)phenyl)amino)-3-methoxypropan-2-ol (yield >95%).

b. Step 2: Aziridine Formation via Mitsunobu Reaction

The amino alcohol undergoes cyclization using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form the aziridine intermediate.

- Conditions :

- Product : (S)-1-(3-(propan-2-yl)phenyl)-2-(methoxymethyl)aziridine (key chiral intermediate).

c. Step 3: Catalytic Hydrogenation of Aziridine

The aziridine ring is hydrogenated to yield the final product.

- Conditions :

- Product : (S)-N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline (yield: 92–96%; enantiomeric excess: 95–99%).

Optimization of Reaction Conditions

Table 1: Catalytic Hydrogenation Parameters

Table 2: Enantioselectivity Drivers

| Factor | Effect on ee |

|---|---|

| (R)-Epichlorohydrin Purity | ≥99% ee in starting material critical for final chirality |

| Reaction Temperature | Lower temps (20–30°C) minimize racemization |

Analytical Characterization

- HPLC Analysis : Chiral stationary phase (e.g., Chiralpak AD-H) confirms ≥99% ee.

- NMR Data :

- ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 3.37 (s, 3H, OCH₃), 3.85 (m, 1H, methoxypropan-2-yl CH).

- ¹³C NMR : 156.8 ppm (aromatic C-N), 72.1 ppm (methoxypropan-2-yl C-O).

Comparative Methodologies

Table 3: Alternative Synthetic Pathways

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Hydrogenation | High ee (99%) | Requires specialized chiral ligands |

| Aziridine Route | Scalable, fewer steps | Sensitive to moisture |

Industrial Scalability

- Cost Drivers :

- (R)-Epichlorohydrin : ~$120/kg (bulk pricing).

- Catalyst Reusability: Pd/C recovered via filtration retains 90% activity after 5 cycles.

- Environmental Impact : Methanol recycling reduces waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium iodide in acetone or thiol compounds in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halide or thiol-substituted derivatives.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Features:

- The methoxy group in the N-substituent introduces electron-donating properties, enhancing solubility in polar solvents.

The following table summarizes structural analogs and their key differences:

Detailed Analysis:

Electronic Effects :

- Electron-donating groups (e.g., methoxy in the target compound) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., CF₃ in ) deactivate the ring.

Steric Effects :

- The isopropyl group in the target compound and analogs like introduces steric hindrance, which may slow down reactions at the aromatic ring or nitrogen center. Comparatively, smaller substituents (e.g., methyl in ) allow higher reactivity.

Solubility and Lipophilicity :

- The methoxy group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO), whereas halogenated analogs (e.g., bromine in ) increase molecular weight and lipophilicity, favoring lipid-rich environments.

Biological Activity

N-(1-Methoxypropan-2-yl)-3-(propan-2-yl)aniline is an organic compound with the molecular formula C13H21NO, notable for its structural uniqueness and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of aniline, characterized by the substitution of the nitrogen atom with a 1-methoxypropan-2-yl group and a 3-(propan-2-yl) group. This specific arrangement influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation, which contributes to its anticancer effects.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

This compound's anticancer activity is attributed to its ability to modulate enzyme activity related to cell growth. It may inhibit specific kinases involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo models.

The biological effects of this compound can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with cell cycle regulation and proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream biological effects.

- Cellular Interaction : The compound interacts with cellular pathways that regulate apoptosis and survival, potentially promoting cancer cell death.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activities. The following table summarizes these compounds:

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline | Similar substitution pattern | Intermediate in organic synthesis |

| N-(1-Methoxypropan-2-yl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine | Contains cyclohexane ring | Potential pharmaceutical applications |

| N-(1-Methoxypropan-2-yl)-1-(propan-2-yl)piperidin-4-amines | Piperidine derivative | Research in medicinal chemistry |

This comparison highlights the unique substitution pattern of this compound, which may contribute to its distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Activity Study : A study reported that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Evaluation : In vitro tests showed that the compound reduced proliferation rates of various cancer cell lines, including breast and lung cancer cells, suggesting a potential role as an anticancer agent.

- Mechanistic Studies : Research has indicated that this compound might act through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells.

Q & A

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability studies (pH 1–7, 37°C) show degradation at pH <3 (t₁/₂ = 2 h) due to protonation of the amine. Conflicting literature may arise from differing buffers (e.g., HCl vs. citrate). Controlled experiments with LC-MS quantification (using deuterated internal standards) resolve discrepancies .

Q. What experimental controls are essential when analyzing the compound’s environmental persistence?

- Methodological Answer : Aerobic biodegradation assays (OECD 301F) require sterile controls to distinguish microbial vs. abiotic degradation. LC-UV quantification detects parent compound depletion, while FT-ICR-MS identifies transformation products (e.g., quinone derivatives). Soil column studies assess leaching potential (Koc = 350 mL/g) .

Advanced Method Development

Q. How can cryogenic X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single crystals grown via slow evaporation (hexane/ethyl acetate) at –20°C are analyzed using synchrotron radiation (λ = 0.710 Å). SHELXL refinement (R1 = 0.045) confirms a dihedral angle of 28° between the aromatic ring and methoxypropan-2-yl group, explaining steric effects in reactivity .

Q. What strategies optimize enantiomeric resolution if the compound exhibits chirality?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) separates enantiomers (α = 1.32). Asymmetric synthesis using (R)-BINAP ligands in palladium-catalyzed alkylation achieves 88% ee. Circular dichroism (CD) spectra (190–250 nm) correlate absolute configuration with Cotton effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.